molecular formula C14H19N5O2 B2508669 ethyl 1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate CAS No. 681428-42-2

ethyl 1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate

Cat. No.: B2508669
CAS No.: 681428-42-2
M. Wt: 289.339
InChI Key: MHDNVHRNGDKHPO-UHFFFAOYSA-N
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Description

Ethyl 1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate is a synthetic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The unique structure of this compound allows it to interact with various biological targets, making it a valuable molecule in scientific research and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate typically involves the following steps :

    Formation of the pyrazolo[3,4-d]pyrimidine core: This is achieved by the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the piperidine moiety: The piperidine ring is introduced through nucleophilic substitution reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Ethyl 1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate has several scientific research applications :

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment due to its ability to inhibit specific kinases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Ethyl 1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate can be compared with other pyrazolo[3,4-d]pyrimidine derivatives . Similar compounds include:

    Pyrazolo[3,4-d]pyrimidine derivatives: Known for their kinase inhibitory activity and potential anticancer properties.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: Also exhibit kinase inhibitory activity but may have different selectivity and potency profiles.

The uniqueness of this compound lies in its specific structure, which allows for selective inhibition of certain kinases, making it a valuable tool in targeted cancer therapy .

Properties

IUPAC Name

ethyl 1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c1-3-21-14(20)10-4-6-19(7-5-10)13-11-8-17-18(2)12(11)15-9-16-13/h8-10H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHDNVHRNGDKHPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC=NC3=C2C=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672193
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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